2,3,5-Trihydroxybenzaldehyde
Overview
Description
2,3,5-Trihydroxybenzaldehyde: is an organic compound with the molecular formula C7H6O4 It is a derivative of benzaldehyde, where three hydroxyl groups are substituted at the 2, 3, and 5 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trihydroxybenzaldehyde typically involves the following steps:
Starting Material: Pyrogallol (1,2,3-Trihydroxybenzene) is often used as the starting material.
Hydroxyl Protection and Deprotection: In some methods, the hydroxyl groups may be protected during the formylation step and subsequently deprotected to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scale production. These methods focus on maximizing yield, purity, and cost-effectiveness while minimizing environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trihydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as acetic anhydride (for esterification) and alkyl halides (for etherification) are commonly used.
Major Products:
Oxidation: 2,3,5-Trihydroxybenzoic acid.
Reduction: 2,3,5-Trihydroxybenzyl alcohol.
Substitution: Various esters and ethers depending on the reagents used.
Scientific Research Applications
2,3,5-Trihydroxybenzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,5-Trihydroxybenzaldehyde involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
Antimicrobial Activity: It can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
- 2,3,4-Trihydroxybenzaldehyde
- 2,4,5-Trihydroxybenzaldehyde
- 2,4,6-Trihydroxybenzaldehyde
- 3,4,5-Trihydroxybenzaldehyde
Comparison:
- 2,3,5-Trihydroxybenzaldehyde is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and biological activity .
- 2,3,4-Trihydroxybenzaldehyde and 2,4,5-Trihydroxybenzaldehyde have different hydroxyl group arrangements, leading to variations in their chemical and biological properties .
- 2,4,6-Trihydroxybenzaldehyde is known for its potent antidiabetic activity .
- 3,4,5-Trihydroxybenzaldehyde is often used in the synthesis of complex organic molecules and has been studied for its antioxidant properties .
Properties
IUPAC Name |
2,3,5-trihydroxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-3-4-1-5(9)2-6(10)7(4)11/h1-3,9-11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTITODAYBWJRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431430 | |
Record name | Benzaldehyde, 2,3,5-trihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74186-01-9 | |
Record name | Benzaldehyde, 2,3,5-trihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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